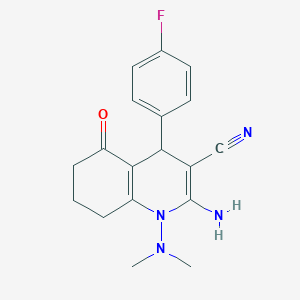
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is a complex organic compound characterized by its unique structure, which includes two phenyl groups, two piperidinylmethyl groups, and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Octane Backbone: The initial step involves the formation of the octane backbone through a series of carbon-carbon bond-forming reactions.
Introduction of Phenyl Groups: The phenyl groups are introduced via Friedel-Crafts alkylation reactions.
Addition of Piperidinylmethyl Groups: The piperidinylmethyl groups are added through nucleophilic substitution reactions.
Formation of Ketone Functionalities: The ketone functionalities are introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione undergoes various types of chemical reactions, including:
Oxidation: The ketone functionalities can be further oxidized to carboxylic acids.
Reduction: The ketone groups can be reduced to alcohols using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The piperidinylmethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: It is used in studies to understand its interactions with various biological macromolecules, including proteins and nucleic acids.
Industrial Applications: The compound is explored for its potential use in the synthesis of complex organic molecules and as a building block in polymer chemistry.
Mechanism of Action
The mechanism of action of 1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione involves its interaction with specific molecular targets. The compound can bind to proteins, altering their conformation and activity. The piperidinylmethyl groups may interact with receptor sites, while the phenyl groups can participate in π-π interactions with aromatic amino acids. The ketone functionalities can form hydrogen bonds with polar residues, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
1,8-Diphenyl-2,7-bis(morpholin-1-ylmethyl)octane-1,8-dione: Similar structure but with morpholine groups instead of piperidine.
1,8-Diphenyl-2,7-bis(pyrrolidin-1-ylmethyl)octane-1,8-dione: Similar structure but with pyrrolidine groups instead of piperidine.
Uniqueness
1,8-Diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of piperidinylmethyl groups provides a balance of hydrophobic and hydrophilic interactions, making it versatile for various applications.
Properties
Molecular Formula |
C32H44N2O2 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
1,8-diphenyl-2,7-bis(piperidin-1-ylmethyl)octane-1,8-dione |
InChI |
InChI=1S/C32H44N2O2/c35-31(27-15-5-1-6-16-27)29(25-33-21-11-3-12-22-33)19-9-10-20-30(26-34-23-13-4-14-24-34)32(36)28-17-7-2-8-18-28/h1-2,5-8,15-18,29-30H,3-4,9-14,19-26H2 |
InChI Key |
BOKKZTAFOPRWIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(CCCCC(CN2CCCCC2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[6-methyl-2-(morpholin-4-yl)quinolin-3-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B11633424.png)
![2-[(3,4-Dimethoxy-benzenesulfonyl)-(4-methoxy-phenyl)-amino]-N-(2-fluoro-phenyl)-acetamide](/img/structure/B11633430.png)
![N~2~-benzyl-N~2~-[(4-bromophenyl)sulfonyl]-N-cyclohexylglycinamide](/img/structure/B11633434.png)
![4-({2-(4-chlorophenyl)-4-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11633443.png)
![3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633448.png)

![Benzyl 4-(4-chlorophenyl)-5-cyano-2-methyl-6-({2-[(4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11633462.png)
![(2Z,6E)-2,6-bis[(4-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one](/img/structure/B11633464.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(3-methyl-4-propoxyphenyl)carbonyl]-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11633471.png)
![6,6-Dimethyl-2-(3-methylphenyl)-5,7-dinitro-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B11633477.png)
![3-[(Z)-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-(1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11633478.png)
![8-[(4-Bromophenyl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11633484.png)

![methyl 4-(5-{(E)-[1-(3-chloro-4-fluorophenyl)-3,5-dioxopyrazolidin-4-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11633498.png)
